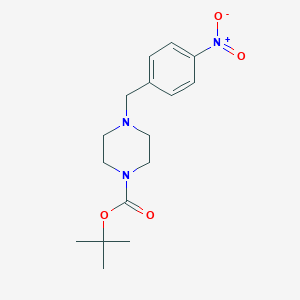

1-Boc-4-(4-Nitrobenzyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-17(9-11-18)12-13-4-6-14(7-5-13)19(21)22/h4-7H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWBHMXIEAVTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634599 | |

| Record name | tert-Butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130636-61-2 | |

| Record name | 1,1-Dimethylethyl 4-[(4-nitrophenyl)methyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130636-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-4-(4-nitrobenzyl)piperazine: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-4-(4-nitrobenzyl)piperazine, a key building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in drug discovery and development, with a focus on its potential role in cellular signaling pathways.

Core Properties of this compound

This compound, with the CAS Number 130636-61-2 , is a versatile bifunctional molecule. The presence of a Boc-protected piperazine moiety and a nitrobenzyl group allows for sequential and selective chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 130636-61-2 |

| Molecular Formula | C₁₆H₂₃N₃O₄ |

| Molecular Weight | 321.37 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not definitively reported for this specific compound. Related compounds such as 1-Boc-piperazine have a melting point in the range of 43-47 °C. |

| Boiling Point | Not definitively reported. Related compounds such as 1-Boc-piperazine have a boiling point of 258 °C at 760 mmHg.[1] |

| Solubility | Soluble in common organic solvents such as dichloromethane and ethanol. Insoluble in water.[2] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the nucleophilic substitution of 1-Boc-piperazine with 4-nitrobenzyl halide. A detailed experimental protocol is provided below.

Materials and Reagents:

-

1-Boc-piperazine

-

4-Nitrobenzyl bromide (or chloride)

-

Anhydrous potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography elution

Experimental Procedure:

-

Reaction Setup: To a solution of 1-Boc-piperazine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

-

Addition of Reagent: To this stirred suspension, add a solution of 4-nitrobenzyl bromide (1.05 equivalents) in anhydrous acetonitrile dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water.

-

Extraction: The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Potential Signaling Pathway Involvement

The piperazine scaffold is a well-established privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. Derivatives of piperazine are known to interact with various biological targets, particularly within the central nervous system.

While direct studies on the signaling pathway modulation of this compound are limited, the biological activities of structurally related 4-nitrobenzylpiperazine and other piperazine derivatives can provide valuable insights into its potential applications.

Antimicrobial and Antifungal Activity

Research has shown that various 1-(4-nitrophenyl)piperazine derivatives exhibit moderate to high inhibitory activity against several bacterial and fungal strains.[2] For instance, certain derivatives have demonstrated efficacy against Staphylococcus aureus and various mycobacteria.[2] The presence of the nitro group is often crucial for the observed biological activity.

Potential Role in Neurotransmitter Signaling

Piperazine derivatives are widely recognized for their interactions with neurotransmitter receptors, especially serotonin (5-HT) and dopamine (D) receptors. Although specific studies on this compound are not prevalent, the general class of arylpiperazines is known to modulate these signaling pathways. The Boc-protecting group in the target molecule is a labile protecting group that can be readily removed to unmask the secondary amine, which can then be further functionalized to create libraries of compounds for screening against various receptors.

The general mechanism involves the binding of these piperazine-containing ligands to G-protein coupled receptors (GPCRs), which in turn modulates downstream signaling cascades, such as the adenylyl cyclase or phospholipase C pathways. This can lead to a variety of cellular responses, making these compounds interesting candidates for the development of therapeutics for neurological and psychiatric disorders.

Caption: Postulated signaling pathway for piperazine derivatives.

Use as a Versatile Synthetic Intermediate

The primary application of this compound in drug discovery is as a versatile intermediate. The Boc group provides a stable protection for one of the piperazine nitrogens, allowing for selective functionalization at the other nitrogen. Subsequently, the nitro group on the benzyl ring can be reduced to an amine, providing another site for chemical modification. This "orthogonality" in reactivity is highly valuable for the construction of compound libraries for high-throughput screening.

Caption: Synthetic utility of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Boc-4-(4-nitrobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Boc-4-(4-nitrobenzyl)piperazine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of medicinal chemistry and data from structurally analogous compounds to provide a robust predictive assessment. The guide includes detailed experimental protocols for determining solubility and stability, along with visualizations of key workflows.

Physicochemical Properties

This compound is a derivative of N-Boc-piperazine, featuring a 4-nitrobenzyl group attached to the second nitrogen of the piperazine ring. The physicochemical properties are influenced by the lipophilic Boc (tert-butyloxycarbonyl) group, the polar piperazine ring, and the nitrobenzyl moiety.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₆H₂₃N₃O₄ | Calculated |

| Molecular Weight | 321.37 g/mol | Calculated |

| Appearance | Expected to be a white to pale yellow crystalline solid | Based on analogous compounds like N-Boc-piperazine[1][2] |

| Melting Point | Not available. N-Boc-piperazine has a melting point of 47-49°C. The addition of the nitrobenzyl group is expected to increase the melting point. | [1] |

| Boiling Point | Not available. N-Boc-piperazine has a boiling point of 258°C. | [1][2] |

| pKa | The piperazine nitrogen atoms are basic. The pKa is expected to be lower than that of piperazine itself due to the electron-withdrawing effects of the Boc and nitrobenzyl groups. | Chemical principles |

Solubility Profile

The solubility of this compound is dictated by the balance of its polar and non-polar structural elements. The bulky, non-polar Boc and nitrobenzyl groups suggest lower aqueous solubility, while the piperazine core provides some degree of polarity.

Table 2.1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |

| Water | 10.2 | Polar Protic | Low / Insoluble | The hydrophobic Boc and nitrobenzyl groups are expected to dominate, leading to poor aqueous solubility. A structurally similar compound, 1-N-Boc-4-(3-carboxy-4-nitrophenyl)piperazine, is insoluble in water.[3] |

| Methanol | 5.1 | Polar Protic | Soluble | N-Boc-piperazine is soluble in methanol.[4] The polarity of methanol should be sufficient to dissolve the target compound. |

| Ethanol | 4.3 | Polar Protic | Soluble | N-Boc-piperazine is soluble in ethanol.[5] Similar to methanol, ethanol is expected to be a good solvent. |

| Acetonitrile | 5.8 | Polar Aprotic | Soluble | A common solvent for organic compounds with moderate polarity. |

| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Highly Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Highly Soluble | DMSO is another strong polar aprotic solvent, often used for compounds with low aqueous solubility. |

| Dichloromethane (DCM) | 3.1 | Non-polar | Soluble | A good solvent for many Boc-protected compounds. 1-N-Boc-4-(3-carboxy-4-nitrophenyl)piperazine is soluble in dichloromethane.[3] |

| Ethyl Acetate | 4.4 | Moderately Polar | Soluble | N-Boc-piperazine is soluble in ethyl acetate.[4] |

| Hexanes | 0.1 | Non-polar | Low / Insoluble | The polarity of the piperazine and nitro groups is likely too high for significant solubility in non-polar alkanes. |

Stability Profile

The stability of this compound is primarily influenced by the lability of the Boc protecting group and the reactivity of the nitrobenzyl moiety. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.

3.1. Predicted Degradation Pathways

-

Acidic Hydrolysis: The Boc group is highly susceptible to cleavage under acidic conditions, yielding the deprotected piperazine derivative and gaseous byproducts (isobutylene and carbon dioxide).

-

Basic Hydrolysis: The Boc group is generally stable under basic conditions. However, prolonged exposure to strong bases at elevated temperatures may lead to some degradation.

-

Oxidative Degradation: The piperazine ring and the benzylic position may be susceptible to oxidation.

-

Photodegradation: The nitrobenzyl group is a known photosensitive moiety and can undergo degradation upon exposure to UV light. This typically involves the reduction of the nitro group and rearrangement.

-

Thermal Degradation: The compound is expected to be relatively stable at ambient temperatures, but degradation may occur at elevated temperatures.

Diagram 3.1: Predicted Degradation Pathways

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

4.1. Protocol for Solubility Determination (Equilibrium Solubility Method)

This protocol determines the saturation solubility of the compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, DMF, DMSO, DCM, Ethyl Acetate)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a pre-weighed glass vial.

-

Record the exact weight of the compound.

-

Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

After shaking, visually inspect the vial for undissolved solid. If none is present, add more compound and repeat step 4.

-

Once equilibrium is reached with excess solid present, allow the suspension to settle for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) and filter it through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent (e.g., the same solvent used for dissolution or mobile phase) to a concentration within the calibration range of the HPLC method.

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or mol/L.

Diagram 4.1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

4.2. Protocol for Forced Degradation Studies

This protocol outlines the conditions for subjecting this compound to various stress conditions to identify potential degradation products and pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

Suitable solvent for dissolving the compound (e.g., Methanol, Acetonitrile)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

-

Acidic Hydrolysis:

-

Mix equal volumes of the stock solution and an HCl solution (e.g., 0.1 N or 1 N).

-

Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Basic Hydrolysis:

-

Mix equal volumes of the stock solution and an NaOH solution (e.g., 0.1 N or 1 N).

-

Incubate and sample as described for acidic hydrolysis, neutralizing with HCl before analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and an H₂O₂ solution (e.g., 3% or 30%).

-

Keep the mixture at room temperature and sample at various time points.

-

Dilute the samples with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a solid sample of the compound in a temperature-controlled oven (e.g., 80°C).

-

Also, place a solution of the compound in a suitable solvent in the oven.

-

Sample at various time points, dissolve the solid sample in a suitable solvent, and analyze all samples by HPLC.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Keep a control sample protected from light.

-

Analyze the exposed and control samples by HPLC.

-

-

HPLC Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

-

The method should be capable of separating the parent compound from all degradation products. A PDA detector is useful for assessing peak purity, and an MS detector can help in identifying the mass of the degradation products.

-

Diagram 4.2: Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific experimental data is not widely available, the provided predictions, based on the known properties of its structural components, offer valuable guidance for handling, formulation, and analytical method development. The detailed experimental protocols serve as a starting point for in-house characterization of this important synthetic intermediate. It is recommended that researchers perform the described experiments to generate specific data for their particular batches and formulations.

References

A Technical Guide to the Synthesis of 1-Boc-4-(4-nitrobenzyl)piperazine from Piperazine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility and oral bioavailability.[1] Monosubstituted piperazines are particularly valuable as versatile building blocks for a wide array of pharmaceuticals. The synthesis of these compounds, however, presents the challenge of controlling selectivity to prevent the formation of undesired 1,4-disubstituted byproducts.[1][2]

A robust and widely adopted strategy to overcome this is the use of a protecting group, with the tert-butyloxycarbonyl (Boc) group being a common choice due to its stability and ease of removal under acidic conditions.[1] This guide provides an in-depth technical overview of a standard two-step synthesis of 1-Boc-4-(4-nitrobenzyl)piperazine, a key intermediate in organic synthesis, starting from piperazine.[3] The process involves the initial mono-protection of piperazine followed by the selective N-alkylation of the free secondary amine.

Overall Synthetic Workflow

The synthesis is efficiently carried out in two primary stages:

-

Mono-Boc Protection: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) to selectively protect one of the nitrogen atoms, yielding 1-(tert-butoxycarbonyl)piperazine (1-Boc-piperazine).

-

N-Alkylation: The resulting 1-Boc-piperazine is functionalized via nucleophilic substitution with 4-nitrobenzyl halide to produce the target compound, this compound.

Caption: High-level overview of the two-step synthesis.

Experimental Protocols

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperazine

The selective mono-protection of the symmetrical piperazine molecule is crucial. While direct reaction can lead to di-substitution, various methods have been developed to improve the yield of the mono-protected product.[3][4] The following protocol is a representative method.

Methodology:

-

Piperazine is dissolved in a suitable solvent, such as dichloromethane (DCM) or a water/ethyl acetate mixture.[5][6]

-

The solution is cooled in an ice bath to 0°C.[6]

-

Di-tert-butyl dicarbonate (Boc₂O), typically 1.0 equivalent, dissolved in the same solvent, is added dropwise to the stirred piperazine solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period (often several hours to overnight) while being monitored by Thin Layer Chromatography (TLC).[6]

-

Upon completion, the reaction is worked up. This typically involves washing with water and brine, separating the organic layer, drying it over anhydrous sodium sulfate (Na₂SO₄), and concentrating it under reduced pressure.[1][5]

-

The crude product can be purified by flash column chromatography on silica gel if necessary, though in many cases the material is sufficiently pure for the next step.[1]

| Parameter | Value | Notes | Reference |

| Reagent 1 | Piperazine | 1.0 - 2.0 eq. | An excess of piperazine can favor mono-substitution. |

| Reagent 2 | Di-tert-butyl dicarbonate (Boc₂O) | 1.0 eq. | The limiting reagent. |

| Solvent | Dichloromethane (DCM) or Water/EtOAc | - | Choice depends on the specific protocol variant. |

| Temperature | 0°C to Room Temperature | - | Initial cooling helps control the reaction rate. |

| Reaction Time | 2 - 24 hours | - | Monitored by TLC for completion. |

| Typical Yield | 80 - 95% | - | Yield can vary based on reaction scale and purification. |

Step 2: Synthesis of this compound

This step involves the N-alkylation of the free secondary amine on the 1-Boc-piperazine intermediate.[7] This is a standard nucleophilic substitution reaction where the piperazine nitrogen attacks the benzylic carbon of the 4-nitrobenzyl halide.

Methodology:

-

1-Boc-piperazine (1.0 eq.) is dissolved in a suitable aprotic solvent like acetonitrile (ACN) or dichloromethane (DCM).

-

A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (typically 1.5-2.0 eq.), is added to the solution. The base acts as a scavenger for the acid (HBr or HCl) generated during the reaction.[1]

-

4-nitrobenzyl bromide or 4-nitrobenzyl chloride (1.0-1.2 eq.) is added to the mixture at room temperature.[1]

-

The reaction is stirred at room temperature or gently heated (e.g., 40-60°C) for several hours until completion, as monitored by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.[1]

-

The residue is partitioned between an organic solvent (e.g., DCM or ethyl acetate) and water. The organic layer is separated.[1]

-

The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.[1]

-

The resulting crude product is purified by flash column chromatography on silica gel to yield the pure this compound.[1]

| Parameter | Value | Notes | Reference |

| Reagent 1 | 1-Boc-piperazine | 1.0 eq. | Prepared in Step 1. |

| Reagent 2 | 4-nitrobenzyl bromide/chloride | 1.0 - 1.2 eq. | The electrophile. |

| Base | K₂CO₃ or Na₂CO₃ | 1.5 - 2.0 eq. | To neutralize the acid byproduct. |

| Solvent | Acetonitrile (ACN) or DCM | - | Anhydrous conditions are recommended. |

| Temperature | Room Temperature to 60°C | - | Heating can accelerate the reaction. |

| Reaction Time | 4 - 16 hours | - | Monitored by TLC for completion. |

| Typical Yield | 85 - 98% | - | High yields are common for this type of alkylation. |

Experimental Workflow Visualization

The following diagram illustrates the detailed workflow for the complete synthesis, including reaction, work-up, and purification stages.

Caption: Detailed experimental workflow for the synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Strategic Role of 1-Boc-4-(4-nitrobenzyl)piperazine in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – December 25, 2025 – 1-Boc-4-(4-nitrobenzyl)piperazine, also known by its IUPAC name tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate, has emerged as a pivotal building block for researchers, scientists, and drug development professionals. Its unique trifunctional architecture, featuring a Boc-protected amine, a reactive secondary amine, and a reducible nitro group, offers a versatile platform for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. This technical guide provides an in-depth analysis of its synthesis, key reactions, and applications, supported by detailed experimental protocols and quantitative data.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in organic synthesis.

| Property | Value |

| CAS Number | 130636-61-2 |

| Molecular Formula | C₁₆H₂₃N₃O₄ |

| Molecular Weight | 321.37 g/mol |

| Appearance | Solid |

| Storage Conditions | Sealed in dry, Room Temperature |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a 4-nitrobenzyl halide with 1-Boc-piperazine. The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group, enabling mono-alkylation of the piperazine ring.

Experimental Protocol: N-Alkylation of 1-Boc-piperazine

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

1-Boc-piperazine

-

4-Nitrobenzyl bromide (or chloride)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1-Boc-piperazine (1.0 eq.) in anhydrous DMF, add a base such as potassium carbonate (1.5-2.0 eq.).

-

Add 4-nitrobenzyl bromide (1.0-1.2 eq.) to the mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Key Reactions and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its functional groups.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, which serves as a key handle for further functionalization, such as amide bond formation or reductive amination.

Common Reduction Conditions:

| Reagent/Catalyst | Solvent(s) | Notes |

| H₂, Pd/C | Methanol, Ethanol | Standard and efficient method. |

| Iron (Fe) powder, NH₄Cl | Ethanol/Water | Mild conditions, suitable for sensitive substrates. |

| Tin(II) chloride (SnCl₂) | Ethanol, Ethyl Acetate | Chemoselective reduction. |

Experimental Protocol: Nitro Group Reduction

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve this compound (1.0 eq.) in methanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 1-Boc-4-(4-aminobenzyl)piperazine.

Deprotection of the Boc Group

The Boc protecting group can be efficiently removed under acidic conditions to liberate the secondary amine, allowing for subsequent derivatization at this position.

Common Deprotection Reagents:

| Reagent | Solvent(s) | Notes |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Common and effective, reaction is typically fast at room temperature. |

| Hydrochloric acid (HCl) | Dioxane, Methanol, or Ether | Often provides the product as the hydrochloride salt. |

Experimental Protocol: Boc Deprotection

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the this compound (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-nitrobenzyl)piperazine.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds. The piperazine moiety is a well-established pharmacophore that can improve the pharmacokinetic properties of drug candidates. The ability to selectively functionalize both nitrogen atoms and the aromatic ring makes this compound a valuable starting material for creating diverse chemical libraries for high-throughput screening.

For instance, the reduction of the nitro group to an amine, followed by acylation, can lead to the synthesis of potent enzyme inhibitors or receptor ligands. Alternatively, Boc deprotection followed by N-arylation or N-alkylation can be employed in the synthesis of compounds targeting G protein-coupled receptors (GPCRs) and ion channels.

Conclusion

This compound is a strategically important intermediate in modern organic synthesis. Its well-defined reactivity and the orthogonal nature of its functional groups provide a reliable and flexible platform for the construction of complex molecular architectures. The detailed protocols and reaction pathways presented in this guide are intended to empower researchers in their efforts to develop novel therapeutics and advance the field of chemical synthesis.

The Strategic Utility of 1-Boc-4-(4-nitrobenzyl)piperazine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The piperazine scaffold, a six-membered heterocycle containing two nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry, lauded for its ability to impart favorable physicochemical properties and engage with a multitude of biological targets.[1] Within this esteemed class of compounds, 1-Boc-4-(4-nitrobenzyl)piperazine emerges as a particularly versatile and valuable intermediate. Its unique trifunctional nature—a Boc-protected amine for regioselective reactions, a reactive secondary amine for derivatization, and a nitrobenzyl moiety amenable to further modification—positions it as a cornerstone for the synthesis of diverse compound libraries targeting a wide array of diseases, most notably cancer.[2] This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the generation of anticancer agents that modulate critical signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical characteristics of this compound is essential for its effective application in synthetic workflows.

| Property | Value |

| CAS Number | 182618-86-6 |

| Molecular Formula | C₁₅H₂₁N₃O₄ |

| Molecular Weight | 307.3 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, DMSO) |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the nucleophilic substitution of a Boc-protected piperazine with a suitable 4-nitrobenzyl halide. This method allows for the controlled introduction of the 4-nitrobenzyl group onto one of the piperazine nitrogens, leaving the other available for subsequent functionalization.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the N-alkylation of Boc-piperazine.

Materials:

-

1-Boc-piperazine (1.0 eq)

-

4-Nitrobenzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1-Boc-piperazine in anhydrous acetonitrile, add potassium carbonate.

-

Add 4-nitrobenzyl bromide to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Key Reactions and Synthetic Utility

The synthetic versatility of this compound lies in the distinct reactivity of its three key functional components. The logical workflow for its use as a building block is depicted below.

Caption: Synthetic transformations of this compound.

Boc Deprotection

The tert-butoxycarbonyl (Boc) group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to unmask the secondary amine. This allows for subsequent reactions at this position.

Reduction of the Nitro Group

The nitro group of the 4-nitrobenzyl moiety can be reduced to an amine, most commonly through catalytic hydrogenation (e.g., H₂ over Pd/C). This transformation provides a primary aromatic amine, which is a valuable handle for a wide range of further chemical modifications, including amide bond formation, sulfonylation, and diazotization reactions.

Reactions at the Free Piperazine Nitrogen

The unprotected secondary amine of the piperazine ring is a nucleophile that can readily participate in various reactions, such as:

-

Amide bond formation: Coupling with carboxylic acids using standard coupling reagents (e.g., HATU, HOBt/EDC).

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

-

N-Arylation: Buchwald-Hartwig amination with aryl halides.[3]

-

Sulfonylation: Reaction with sulfonyl chlorides.

Applications in Anticancer Drug Discovery

The this compound scaffold is a key component in the synthesis of numerous compounds with potent anticancer activity. The piperazine core often serves as a linker to orient pharmacophoric groups, while the substituted benzyl moiety can engage in crucial interactions with the target protein.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5] Several classes of piperazine-containing compounds have been identified as potent inhibitors of this pathway.[6]

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by piperazine derivatives.

Derivatives synthesized from this compound can be designed to occupy the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity and downstream signaling, ultimately leading to decreased cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity of Related Piperazine Derivatives

Table 1: Cytotoxic Activity of Piperazine Amide Derivatives [2]

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 3 | MDA-MB-231 (Breast Cancer) | 11.3 |

Table 2: Antiproliferative Activity of Piperazine-pyrimidine Derivatives against Breast Cancer Cells (MCF-7) [1]

| Compound | IC₅₀ (µM) |

| Compound 3a | 9.17 |

| Compound 5b | 6.29 |

Table 3: In Vitro Activity of Piperazine-Thiophene-Triazine Derivatives as PI3Kα/mTOR Inhibitors [5]

| Compound | Target | IC₅₀ (nM) | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | Hela (Cervical Cancer) IC₅₀ (µM) |

| 13g | PI3Kα | 7 | 0.20 | 1.25 | 1.03 |

| mTOR | 48 |

These data highlight the potent anticancer activities achievable with piperazine-containing molecules, providing a strong rationale for the use of this compound as a starting material for the discovery of novel oncology drugs.

Conclusion

This compound stands as a strategically important and highly versatile building block in medicinal chemistry. Its well-defined reactive sites allow for a systematic and modular approach to the synthesis of complex molecules. The demonstrated success of piperazine-containing compounds as potent anticancer agents, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway, underscores the immense potential of derivatives originating from this valuable intermediate. This guide provides a foundational understanding for researchers and drug development professionals to leverage the unique chemical attributes of this compound in the quest for the next generation of life-saving therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. lifechempharma.com [lifechempharma.com]

- 4. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 1-Boc-4-(4-nitrobenzyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Boc-4-(4-nitrobenzyl)piperazine (tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate), a key intermediate in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for this specific molecule, this guide presents representative data from closely related analogs and established analytical methodologies. The information herein is intended to serve as a valuable resource for the characterization and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate

-

CAS Number: 130636-61-2

-

Molecular Formula: C₁₆H₂₃N₃O₄

-

Molecular Weight: 321.37 g/mol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy Data

Table 1: Representative ¹H NMR Chemical Shifts

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.15 | d | 2H | Ar-H (ortho to NO₂) |

| ~7.45 | d | 2H | Ar-H (meta to NO₂) |

| ~3.55 | s | 2H | Ar-CH ₂-N |

| ~3.40 | t | 4H | -N-CH ₂- (Boc-piperazine) |

| ~2.35 | t | 4H | -N-CH ₂- (piperazine) |

| 1.45 | s | 9H | -C(CH ₃)₃ |

¹³C NMR Spectroscopy Data

Table 2: Representative ¹³C NMR Chemical Shifts

| Chemical Shift (δ) ppm | Assignment |

| ~154.7 | C =O (Boc) |

| ~147.0 | C -NO₂ (aromatic) |

| ~145.5 | Quaternary C (aromatic) |

| ~129.5 | C -H (aromatic) |

| ~123.5 | C -H (aromatic) |

| ~79.5 | -C (CH₃)₃ |

| ~62.0 | Ar-C H₂-N |

| ~52.5 | -N-C H₂- (piperazine) |

| ~44.0 | -N-C H₂- (Boc-piperazine) |

| ~28.4 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy Data

Table 3: Representative IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975, 2850 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (urethane) |

| ~1520 | Strong | N-O asymmetric stretch (nitro) |

| ~1345 | Strong | N-O symmetric stretch (nitro) |

| ~1240 | Strong | C-N stretch |

| ~1160 | Strong | C-O stretch |

Mass Spectrometry (MS) Data

Table 4: Representative Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 322.17 | [M+H]⁺ (Calculated for C₁₆H₂₄N₃O₄⁺: 322.1761) |

| 266.15 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 222.16 | [M+H - Boc]⁺ |

| 136.05 | [4-nitrobenzyl]⁺ |

| 86.09 | [piperazine]⁺ fragment |

| 57.07 | [C₄H₉]⁺ (tert-butyl) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).

-

Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

Data Processing: The raw data was processed using MestReNova (or similar software). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR accessory.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Processing: The spectrum was recorded as percent transmittance.

Mass Spectrometry (MS)

-

Instrumentation: An Agilent 6545 Q-TOF LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample was dissolved in a mixture of acetonitrile and water (1:1) with 0.1% formic acid to a final concentration of approximately 10 µg/mL.

-

LC-MS Parameters:

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

-

Gas Temperature: 325 °C

-

Gas Flow: 8 L/min

-

Mass Range: 50-500 m/z

-

-

Data Processing: The mass spectrum was analyzed to identify the molecular ion and major fragment ions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to 1-Boc-4-(4-nitrobenzyl)piperazine: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and key applications of 1-Boc-4-(4-nitrobenzyl)piperazine. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize piperazine scaffolds in the design and synthesis of novel therapeutic agents. All quantitative data is presented in structured tables for ease of comparison, and a detailed, representative experimental protocol for its synthesis is provided.

Chemical Identity and Properties

This compound, also known by its IUPAC name tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate, is a mono-Boc-protected piperazine derivative. The Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom, making it a valuable building block in multi-step organic synthesis. The presence of the 4-nitrobenzyl group provides a versatile handle for further chemical transformations, such as reduction to an amine, which can then be used for subsequent coupling reactions.

| Property | Value |

| CAS Number | 130636-61-2 |

| Molecular Formula | C₁₆H₂₃N₃O₄ |

| Molecular Weight | 321.37 g/mol |

| Appearance | Typically a solid |

| Purity | Commonly available at ≥95% or ≥97% |

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. It is typically sold in quantities ranging from milligrams to several grams. For larger quantities, inquiries for bulk or custom synthesis are generally accommodated. The product is intended for research and development purposes only.

Below is a summary of representative commercial suppliers and their offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Catalog Number | Purity | Available Quantities |

| AKSci | X9773 | ≥95% | 250mg, 1g, 5g |

| BLDpharm | BD109773 | ≥97% | 1g, 5g, 25g |

| Sunway Pharm | CB23033 | 97% | 250mg, 1g, 5g, 10g |

| Sigma-Aldrich (Merck) | AMBH97F07439 | - | Inquire for pricing |

| Appchem | AI39637 | - | Inquire for pricing |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the N-alkylation of 1-Boc-piperazine with a suitable 4-nitrobenzyl halide. This reaction is a standard nucleophilic substitution where the secondary amine of the Boc-piperazine attacks the benzylic carbon of the 4-nitrobenzyl halide.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound via N-alkylation. Researchers should adapt this procedure as necessary based on laboratory conditions and scale.

Materials:

-

1-Boc-piperazine (1.0 eq)

-

4-Nitrobenzyl bromide (or chloride) (1.0-1.2 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF) (as solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Boc-piperazine (1.0 eq) and the chosen solvent (e.g., acetonitrile).

-

Add the base (e.g., potassium carbonate, 2.0-3.0 eq) to the solution.

-

Add 4-nitrobenzyl bromide (1.0-1.2 eq) to the stirred suspension.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The strategic placement of the Boc and nitrobenzyl groups allows for a variety of subsequent chemical modifications.

Caption: Key transformations of this compound.

-

Access to Mono-functionalized Piperazines: The Boc group can be easily removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to yield 4-(4-nitrobenzyl)piperazine. The resulting secondary amine can then undergo a variety of reactions such as acylation, alkylation, or reductive amination.

-

Formation of Anilines: The nitro group can be reduced to a primary amine using standard conditions (e.g., catalytic hydrogenation with Pd/C, or reduction with metals like tin(II) chloride). The resulting 1-Boc-4-(4-aminobenzyl)piperazine is a valuable intermediate for introducing an aniline moiety, which can be further functionalized, for instance, through amide bond formation, sulfonylation, or diazotization reactions.

These transformations make this compound a versatile starting material for building libraries of compounds for screening in drug discovery programs targeting a wide range of therapeutic areas.

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Boc-4-(4-nitrobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated molecular structure and conformational analysis of 1-Boc-4-(4-nitrobenzyl)piperazine. While specific experimental data for this compound is not extensively published, this document synthesizes information from analogous structures and outlines the established experimental and computational protocols for its full characterization.

Introduction

This compound is a derivative of piperazine, a common scaffold in medicinal chemistry due to its prevalence in biologically active compounds.[1] The molecule incorporates a tert-butoxycarbonyl (Boc) protecting group on one nitrogen of the piperazine ring and a 4-nitrobenzyl group on the other. The Boc group offers stability and is instrumental in synthetic chemistry, while the nitrobenzyl moiety can be a key pharmacophore or a synthetic intermediate.[2] Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for predicting its interactions with biological targets and for the rational design of new therapeutic agents.

Predicted Molecular Structure and Conformation

Based on extensive studies of similar piperazine derivatives, the central piperazine ring in this compound is expected to adopt a stable chair conformation .[1] This is the most common and lowest energy conformation for six-membered saturated heterocyclic rings.

The substituents on the nitrogen atoms—the Boc group and the 4-nitrobenzyl group—will likely occupy equatorial positions to minimize steric hindrance. The bulky tert-butyl group of the Boc protecting group, in particular, strongly favors an equatorial orientation.

Key Conformational Features:

-

Piperazine Ring: Predominantly in a chair conformation.

-

Boc Group: The bulky tert-butyl group is expected to be in an equatorial position to reduce steric strain.

-

4-Nitrobenzyl Group: This group is also anticipated to be in an equatorial position. The orientation of the phenyl ring relative to the piperazine ring will be influenced by electronic and steric factors.

The rotational barrier around the C-N bond of the carbamate in the Boc group can sometimes lead to the observation of distinct conformers at low temperatures in NMR spectroscopy.[3]

Experimental Protocols for Structural Elucidation

A comprehensive understanding of the molecular structure and conformation of this compound would be achieved through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling.

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a molecule, providing precise data on bond lengths, bond angles, and torsion angles.

Experimental Workflow:

Detailed Methodology:

-

Synthesis and Purification: The compound is synthesized, and high-purity material is obtained through techniques like recrystallization or column chromatography.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown. This typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing for slow evaporation, cooling, or vapor diffusion of an anti-solvent.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected, often at low temperatures (e.g., 90-100 K) to minimize thermal vibrations.[1]

-

Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of molecules in solution. 1H and 13C NMR provide information about the chemical environment of the atoms, while advanced 2D NMR techniques can reveal through-bond and through-space connectivities.

Experimental Workflow:

Detailed Methodology:

-

1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons, respectively.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining the relative stereochemistry and conformation.

-

Molecular mechanics and quantum mechanics calculations can be used to predict the stable conformations of the molecule and to estimate the energy differences between them.

Logical Workflow:

Detailed Methodology:

-

Conformational Search: A systematic search for low-energy conformations is performed.

-

Geometry Optimization: The identified conformers are optimized using quantum mechanics methods (e.g., Density Functional Theory) to find the local energy minima.

-

Energy Calculation: The relative energies of the stable conformers are calculated to determine their populations at a given temperature.

-

Property Prediction: Spectroscopic properties, such as NMR chemical shifts, can be calculated and compared with experimental data to validate the computational model.

Quantitative Data Summary

The following tables present expected or illustrative quantitative data for this compound based on known values for similar structures. Actual experimental values would need to be determined using the protocols described above.

Table 1: Predicted Crystallographic and Spectroscopic Data

| Parameter | Predicted Value/Range | Technique |

| Crystal System | Monoclinic or Orthorhombic | X-ray Crystallography |

| Space Group | e.g., P2₁/c | X-ray Crystallography |

| Piperazine Conformation | Chair | X-ray, NMR |

| ¹H NMR (Boc, -C(CH₃)₃) | ~1.4-1.5 ppm (singlet, 9H) | ¹H NMR |

| ¹H NMR (Piperazine, -CH₂-) | ~2.4-3.6 ppm (multiplets) | ¹H NMR |

| ¹H NMR (Benzyl, -CH₂-) | ~3.5-3.7 ppm (singlet, 2H) | ¹H NMR |

| ¹H NMR (Aromatic) | ~7.4-7.6 and 8.1-8.3 ppm (doublets) | ¹H NMR |

Table 2: Illustrative Bond Lengths and Angles (from similar structures)

| Bond/Angle | Type | Expected Value |

| C-N (piperazine) | Single | ~1.46 - 1.48 Å |

| C-C (piperazine) | Single | ~1.52 - 1.54 Å |

| N-C (Boc) | Single | ~1.47 Å |

| C=O (Boc) | Double | ~1.22 Å |

| C-N-C (piperazine) | Angle | ~109° - 112° |

| N-C-C (piperazine) | Angle | ~110° - 112° |

Conclusion

The molecular structure of this compound is predicted to feature a piperazine ring in a stable chair conformation with its bulky substituents in equatorial positions. A definitive characterization of its three-dimensional structure and conformational dynamics requires a combined experimental and computational approach. The methodologies outlined in this guide, including X-ray crystallography, advanced NMR spectroscopy, and computational modeling, provide a robust framework for researchers to fully elucidate the structural properties of this and related molecules, which is essential for its application in drug discovery and development.

References

The Versatile Scaffold: A Technical Guide to the Applications of 1-Boc-4-(4-nitrobenzyl)piperazine in Drug Discovery

Introduction: In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold," a structural framework that is recurrent in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its capacity to be readily functionalized at two distinct nitrogen atoms, make it a cornerstone in the design of novel therapeutic agents.[2] Within this important class of heterocycles, 1-Boc-4-(4-nitrobenzyl)piperazine has emerged as a particularly valuable and versatile starting material for the synthesis of diverse compound libraries with potential applications across a spectrum of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery, complete with experimental protocols and data to inform researchers and drug development professionals.

The Core Structure: A Gateway to Chemical Diversity

This compound is a strategically designed molecule that offers multiple avenues for chemical modification. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective reactions at the other nitrogen. Furthermore, the nitro group on the benzyl ring is a key functional handle that can be readily reduced to an amine, opening up a vast chemical space for derivatization through amide bond formation, sulfonylation, and other coupling reactions.

The general workflow for utilizing this compound in a drug discovery program is outlined below:

Potential Therapeutic Applications

Anticancer Agents

The piperazine scaffold is a common feature in many approved anticancer drugs.[1] Derivatives of this compound are being explored for their potential to inhibit cancer cell proliferation and induce apoptosis. A key strategy involves the derivatization of the 4-aminobenzyl moiety to generate compounds that can interact with specific molecular targets within cancer cells.

PI3K/Akt Signaling Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[3][4] Several piperazine-containing compounds have been identified as inhibitors of this pathway.[5][6] The general mechanism involves the binding of the inhibitor to the ATP-binding pocket of PI3K or Akt, thereby preventing the downstream signaling that promotes cell growth and survival.

Quantitative Data:

The following table summarizes the cytotoxic activity of representative piperazine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | HeLa (Cervical Cancer) | 11.3 | [7] |

| Derivative B | MCF7 (Breast Cancer) | 15.2 | [7] |

| Derivative C | MDA-MB-231 (Breast Cancer) | 11.3 | [7] |

| Phthalazine Derivative 12 | Bel-7402 (Liver Cancer) | 32.4 | [8][9] |

| Phthalazine Derivative 13 | HT-1080 (Fibrosarcoma) | 25.8 | [8][9] |

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperazine derivatives have demonstrated significant antibacterial and antifungal activities.[10][11] The mechanism of action can vary, but often involves the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication.

Quantitative Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values for exemplary piperazine derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Flavonol Derivative 2g | Staphylococcus aureus | 6.25 | |

| Flavonol Derivative 2g | Escherichia coli | 25 | |

| Quinolone Derivative 5a | Staphylococcus aureus | Similar to Ciprofloxacin | [1] |

| Quinolone Derivative 5a | Pseudomonas aeruginosa | Similar to Ciprofloxacin | [1] |

Central Nervous System (CNS) Agents

The piperazine scaffold is a key component of many drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[12][13] Derivatives of this compound can be designed to interact with various neurotransmitter receptors, such as dopamine and serotonin receptors.

Dopamine and Serotonin Receptor Modulation: Many CNS disorders are associated with imbalances in dopamine and serotonin signaling. Arylpiperazine derivatives, which can be synthesized from this compound, are known to bind to dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors with high affinity.[14][15][16][17] By modulating the activity of these receptors, these compounds can potentially alleviate symptoms of various neurological and psychiatric conditions.

Quantitative Data:

The following table summarizes the receptor binding affinities (Ki) of representative piperazine derivatives for key CNS targets.

| Compound ID | Receptor Target | Ki (nM) | Reference |

| Arylpiperazine 2d | Norepinephrine Transporter (NET) | 380 (IC50) | [18] |

| Arylpiperazine 2d | Serotonin Transporter (SERT) | 1180 (IC50) | [18] |

| Arylpiperazine 22 | Dopamine D2 Receptor | 48 | [15] |

| Arylpiperazine 24 | Dopamine D4 Receptor | 0.72 | [15] |

Experimental Protocols

Synthesis of 1-Boc-4-(4-aminobenzyl)piperazine

A solution of this compound in ethanol is subjected to hydrogenation in the presence of a palladium on carbon (10%) catalyst under a hydrogen atmosphere (2 bars) at room temperature.[19] Upon completion of the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product, 1-Boc-4-(4-aminobenzyl)piperazine, can be purified by crystallization.[19]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[7]

Minimum Inhibitory Concentration (MIC) Assay

-

Compound Preparation: Prepare serial dilutions of the piperazine derivatives in a suitable broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 1.5 x 10⁸ CFU/mL).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Western Blot Analysis for PI3K/Akt Pathway Proteins

-

Cell Treatment and Lysis: Treat cancer cells with the piperazine derivatives for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[3][20]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3][20]

-

Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt, followed by incubation with HRP-conjugated secondary antibodies.[3][20]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][20]

Serotonin Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from cells expressing the target serotonin receptor subtype (e.g., 5-HT2A).[21][22]

-

Binding Reaction: Incubate the cell membranes with a radiolabeled ligand (e.g., [³H]ketanserin) and various concentrations of the test piperazine derivative.[21]

-

Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value of the test compound by analyzing the competition binding data.[21]

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. Its strategic design allows for the efficient synthesis of a wide array of derivatives with potent biological activities. The demonstrated potential of these derivatives in anticancer, antimicrobial, and CNS-related therapeutic areas underscores the importance of this scaffold in the ongoing quest for novel and effective medicines. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this key starting material and to develop new drug candidates to address unmet medical needs.

References

- 1. Synthesis and antibacterial activity of some novel N-substituted piperazinyl-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcmas.com [ijcmas.com]

- 3. benchchem.com [benchchem.com]

- 4. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticancer activities of novel 1,4-disubstituted phthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijrrjournal.com [ijrrjournal.com]

- 13. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 14. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

- 15. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. innoprot.com [innoprot.com]

Methodological & Application

Application Note: Protocol for Boc Deprotection of 1-Boc-4-(4-nitrobenzyl)piperazine using TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[] The deprotection of Boc-protected amines is a critical step in the synthesis of many pharmaceuticals and complex organic molecules. This application note provides a detailed protocol for the efficient removal of the Boc protecting group from 1-Boc-4-(4-nitrobenzyl)piperazine using trifluoroacetic acid (TFA), a common and effective method for this transformation.[2] The resulting product, 1-(4-nitrobenzyl)piperazine, is a valuable intermediate for further functionalization in drug discovery and development.

The protocol described herein is a standard and robust procedure that can be readily implemented in a laboratory setting.[2] It involves the treatment of the Boc-protected piperazine with TFA in a suitable solvent, followed by a straightforward work-up to isolate the deprotected product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Boc deprotection of this compound using TFA. These parameters are based on established general procedures for Boc deprotection of piperazine derivatives and can be used as a starting point for optimization.[2][3]

| Parameter | Value | Notes |

| Starting Material | This compound | 1.0 equivalent |

| Reagent | Trifluoroacetic Acid (TFA) | 5 - 10 equivalents |

| Solvent | Dichloromethane (DCM), anhydrous | Approx. 0.1-0.2 M concentration of starting material[2] |

| Reaction Temperature | 0 °C to room temperature | The reaction is typically initiated at a lower temperature and then allowed to warm.[2] |

| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by TLC or LC-MS.[2] |

| Work-up | 1. Evaporation of volatiles2. Basification with sat. aq. NaHCO₃3. Extraction with DCM | Neutralization is crucial to obtain the free amine.[2] |

| Expected Yield | >90% | Yields can vary depending on the specific reaction scale and purification method. |

Experimental Protocol

This protocol details the step-by-step methodology for the Boc deprotection of this compound.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[2] Place the flask on a magnetic stirrer and add a stir bar.

-

Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, slowly add trifluoroacetic acid (TFA, 5-10 equiv.) to the reaction mixture.[2]

-

Reaction: After the addition of TFA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the reaction for 1-4 hours.[2]

-

Monitoring the Reaction: The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.

-

Work-up - Removal of Volatiles: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2]

-

Work-up - Basification: To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).[2]

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[2]

-